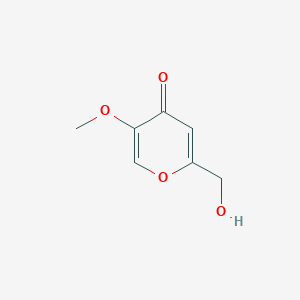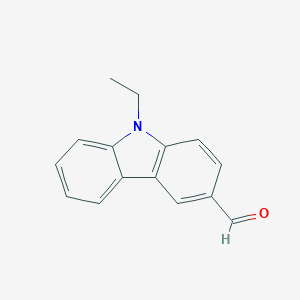
2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and the type of functional groups it contains. For example, “2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one” suggests that the compound contains a pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms .
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the starting materials, the type of reactions used, the conditions under which the reactions were carried out, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include the reactants, products, the conditions of the reaction, and the mechanism .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and stability. These properties can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation : This compound is involved in the synthesis of important derivatives like maltol, ethyl maltol, and pyromeconic acid. These derivatives are synthesized from related compounds through acid-catalyzed rearrangement processes (Torii, Tanaka, Anoda, & Simizu, 1976).
Medicinal Applications : It plays a significant role in medicinal chemistry due to its wide-ranging biological activities. Known as kojic acid, it's a natural γ-pyrone used for synthesizing dihydropyrano[3,2-b]pyrans and their derivatives, which have diverse applications in the pharmaceutical industry (Borah, Dwivedi, & Chowhan, 2021).
Biological Activities : Derivatives of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one exhibit herbicidal and growth regulatory activities, showcasing its potential in agricultural applications (Veverka & Kráľovičová, 1990).
Anticonvulsant Properties : Certain derivatives of kojic acid have been synthesized and evaluated for their anticonvulsant properties, indicating potential applications in the treatment of seizures (Aytemir, Septioğlu, & Çalış, 2010).
Application in Dyeing : It has been used in the preparation of new dyes for polyester fabrics, highlighting its role in the textile industry (Metwally, Khalifa, & Amer, 2008).
Corrosion Mitigation : Pyran derivatives, including those related to 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one, have been studied for their effectiveness in corrosion inhibition, particularly for mild steel in acidic environments (Saranya, Benhiba, Anusuya, Subbiah, Zarrouk, & Chitra, 2020).
Wirkmechanismus
- It’s worth noting that the hydroxymethyl group (−CH₂OH) can enhance a drug’s interaction with active sites, potentially influencing its pharmacological effects .
- HMF has been studied for its antioxidant properties and potential health benefits. It interacts with various cellular components, including proteins and nucleic acids .
Target of Action
Mode of Action
Pharmacokinetics
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-5-methoxypyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-10-7-4-11-5(3-8)2-6(7)9/h2,4,8H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWWKLWEBQOOAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00283977 | |
| Record name | 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00283977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one | |
CAS RN |
6269-25-6 | |
| Record name | 6269-25-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34630 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00283977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the fragmentation pattern of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one?
A1: The mass spectra analysis of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one (methyl kojate) reveals a distinct fragmentation pattern. The fragmentation process is initiated by a primary rearrangement of the molecular ion. Interestingly, this pattern is shared by other 3(5)-methoxy-4-pyrones, suggesting a common fragmentation mechanism for this class of compounds []. This knowledge is valuable for structural determination and identification of these compounds using mass spectrometry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(4-Bromophenyl)phenyl] benzenesulfonate](/img/structure/B189172.png)
![2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B189179.png)




![2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B189188.png)
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B189189.png)




